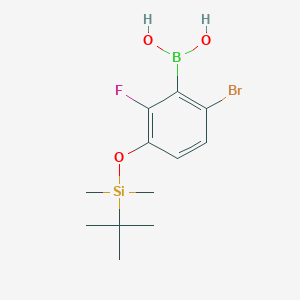
6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is a specialized organoboron compound characterized by the presence of bromine, fluorine, and a t-butyldimethylsilyloxy group on a phenylboronic acid backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid typically involves the following steps:
Bromination: Starting with 2-fluorophenylboronic acid, bromination is performed to introduce the bromine atom at the 6-position of the benzene ring.
Silylation: The resulting compound undergoes silylation to attach the t-butyldimethylsilyloxy group at the 3-position.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated systems to ensure consistency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity material.
化学反应分析
Types of Reactions: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is primarily used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an appropriate solvent (e.g., toluene or water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenylboronic acid derivatives.
科学研究应用
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, it can be used to modify biomolecules or to study enzyme-substrate interactions.
Medicine: Its derivatives may be explored for potential therapeutic applications, including drug discovery and development.
Industry: The compound finds applications in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
作用机制
The mechanism by which 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid exerts its effects primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides to form biaryl compounds.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.
Enzyme-Substrate Interactions: In biological studies, it may interact with enzymes, affecting their activity and providing insights into enzyme mechanisms.
相似化合物的比较
3-(tert-Butyldimethylsilyloxy)phenylboronic Acid: Lacks the bromine and fluorine substituents.
2-Fluorophenylboronic Acid: Lacks the bromine and silyloxy substituents.
6-Bromo-2-fluorophenylboronic Acid: Lacks the silyloxy substituent.
Uniqueness: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is unique due to the combination of bromine, fluorine, and silyloxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to its similar counterparts.
属性
IUPAC Name |
[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKNLOVGTXSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BBrFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














